Cas no 2763993-21-9 ((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate)

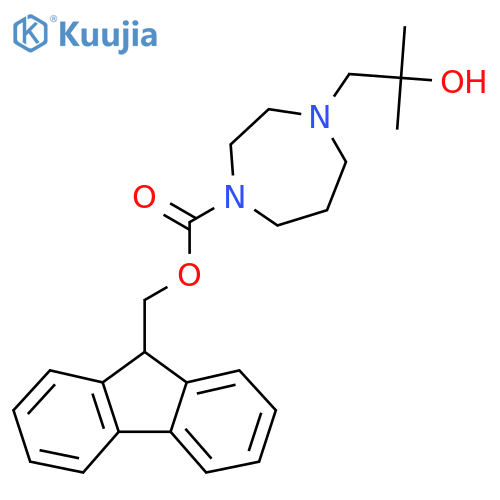

2763993-21-9 structure

商品名:(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-37388315

- (9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

- 2763993-21-9

-

- インチ: 1S/C24H30N2O3/c1-24(2,28)17-25-12-7-13-26(15-14-25)23(27)29-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,22,28H,7,12-17H2,1-2H3

- InChIKey: LBPHGFWFGMTMQN-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCCN(CC(C)(C)O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 394.22564282g/mol

- どういたいしつりょう: 394.22564282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 53Ų

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37388315-0.1g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 0.1g |

$1068.0 | 2025-03-18 | |

| Enamine | EN300-37388315-0.25g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 0.25g |

$1117.0 | 2025-03-18 | |

| Enamine | EN300-37388315-2.5g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 2.5g |

$2379.0 | 2025-03-18 | |

| Enamine | EN300-37388315-5.0g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 5.0g |

$3520.0 | 2025-03-18 | |

| Enamine | EN300-37388315-0.5g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 0.5g |

$1165.0 | 2025-03-18 | |

| Enamine | EN300-37388315-10.0g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 10.0g |

$5221.0 | 2025-03-18 | |

| Enamine | EN300-37388315-1.0g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 1.0g |

$1214.0 | 2025-03-18 | |

| Enamine | EN300-37388315-0.05g |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

2763993-21-9 | 95.0% | 0.05g |

$1020.0 | 2025-03-18 |

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 関連文献

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2763993-21-9 ((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量